ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE
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Overview
Description
ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound that features a combination of thiophene, piperidine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiophene-2-Carbonyl Chloride: Thiophene-2-carboxylic acid is reacted with thionyl chloride to form thiophene-2-carbonyl chloride.
Synthesis of Piperidine Derivative: Piperidine is reacted with thiophene-2-carbonyl chloride to form 1-(thiophene-2-carbonyl)piperidine.
Coupling with Benzoate: The piperidine derivative is then coupled with ethyl 3-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules through π-π stacking interactions, while the piperidine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]BENZOATE: Similar structure but with a carbonyl group instead of an amido group.
ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-METHYL]BENZOATE: Similar structure but with a methyl group instead of an amido group.
Uniqueness
ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE is unique due to the presence of the amido group, which can form additional hydrogen bonds, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-[[1-(thiophene-2-carbonyl)piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-2-26-20(25)15-5-3-6-16(13-15)21-18(23)14-8-10-22(11-9-14)19(24)17-7-4-12-27-17/h3-7,12-14H,2,8-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKQHUWZAUQQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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